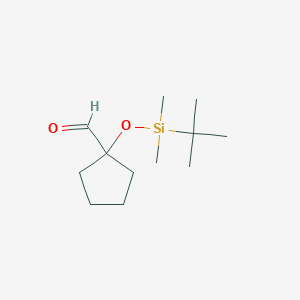 Si(C)C) CAS No. 2095410-23-2"
>
Si(C)C) CAS No. 2095410-23-2"
>
Tetra-tert-butoxi-silano (C(C)(C)(C)Si(C)C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "C(C)(C)(C)Si(C)C" is a silicon-based organic molecule, which is likely to have a complex structure involving a silicon atom bonded to both carbon and oxygen atoms. This type of structure is reminiscent of silicon oxycarbide compounds, where silicon is in tetrahedral coordination and bonded to both carbon and oxygen, as seen in the synthesis of hydrogenated silicon oxycarbide (Si–O–C–H) nanoparticles .
Synthesis Analysis
The synthesis of silicon-based materials with mixed bonds, such as O–Si–C, has been demonstrated using a laser evaporation/condensation system. This method was employed to create hydrogenated Si–O–C–H nanoparticles, which contain a combination of pure and mixed Si-based tetrahedral units . Although the specific synthesis of "C(C)(C)(C)Si(C)C" is not detailed in the provided papers, the synthesis of similar Si–O–C compounds suggests that a specialized technique like laser evaporation might be applicable for creating such complex molecules.
Molecular Structure Analysis
The molecular structure of silicon oxycarbide compounds typically features a combination of pure and mixed Si-based tetrahedral units, which can be represented as SiO_iC_4−i, where i ranges from 0 to 4 . This indicates a variety of bonding environments for silicon, which can be bonded to carbon, oxygen, or both. The compound is likely to have a similar tetrahedral coordination around the silicon atom, with a complex arrangement of carbon and oxygen atoms.
Chemical Reactions Analysis
Silicon atoms and small clusters have been shown to react with carbon monoxide molecules to form various carbonyl compounds. For instance, Si2CO, Si3CO, and Si5CO are bridge-bonded carbonyl compounds, while Si4CO is a terminal-bonded carbonyl molecule . These reactions occur in solid argon and can undergo photochemical rearrangement to form more stable isomers. Although the specific reactions of "C(C)(C)(C)Si(C)C" are not described, the reactivity of silicon with carbon monoxide provides insight into the potential reactivity of silicon in complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon oxycarbide materials, such as those synthesized in the form of nanoparticles, include high surface areas (428–467 m^2/g), indicating a potential for high reactivity and use in applications requiring high surface to volume ratios . The thermodynamic stability of these materials suggests that the compound "C(C)(C)(C)Si(C)C" may also exhibit stability, depending on its precise molecular structure and the nature of its silicon-based tetrahedral units.
Aplicaciones Científicas De Investigación
Fabricación Aditiva
El compuesto se utiliza en un proceso de fabricación aditiva para la fabricación de materiales compuestos de matriz cerámica basados en el sistema C/C-SiC . La colocación automatizada de fibras de las fibras de carbono continuas en una matriz de polieter éter cetona se realiza para consolidar las fibras de carbono en una preforma impresa .
Aplicaciones Aeroespaciales
Los compuestos C/C y C/SiC se utilizan en diversas aplicaciones aeroespaciales . Poseen alta estabilidad térmica, alta resistencia específica, alta rigidez, alta conductividad térmica, bajo coeficiente de expansión térmica, alta tenacidad a la fractura y buena resistencia a la fatiga y al fluencia . Estas propiedades los convierten en los materiales preferidos para diferentes componentes estructurales aeroespaciales como alerones, flaps, puertas de tren de aterrizaje y otras partes estructurales .
Aplicaciones a Alta Temperatura
Los monolitos de carbono y los materiales compuestos de fibra de carbono-matriz de carbono (C/C) tienen propiedades mecánicas superiores a temperaturas elevadas . Pueden soportar flujos de calor muy altos durante períodos cortos, lo que los hace adecuados para puntas de nariz de reentrada y bordes de ataque de misiles hipersónicos balísticos .
Resistencia a la Oxidación
Los compuestos C/C se pueden hacer adecuados para duraciones extendidas y uso repetido mejorando su resistencia a la oxidación. Esto se logra mediante recubrimientos resistentes a la oxidación, o modificando la matriz compuesta agregando rellenos cerámicos resistentes a la oxidación de tercera fase, o convirtiendo la matriz de carbono en carburos como el SiC .
Fabricación de Compuestos
Los compuestos C/C-SiC se han fabricado con telas de fibra, deposición química en fase vapor (CVD) o acumulación de resina de carbono, e infiltración de fusión reactiva de silicio (Si) (RMI) . Han mostrado mejoras significativas en la deformación hasta la falla en comparación con los materiales monolíticos de SiC y C .
Material para Impresión 3D
El compuesto se utiliza en la impresión 3D de materiales compuestos de matriz cerámica . Los compuestos mostraron tenacidad a través de un desplazamiento significativo hasta la falla .
Propiedades
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTWTUVWECJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095410-23-2 |
Source


|
| Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

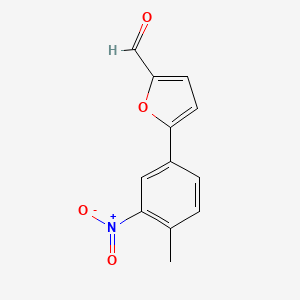
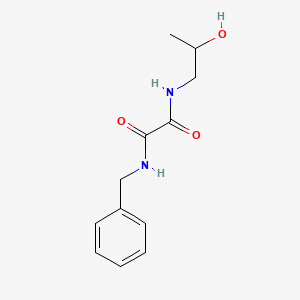
![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
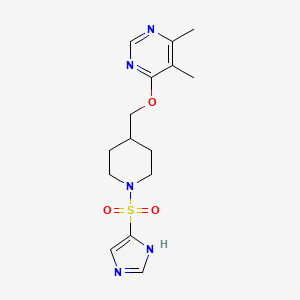
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)


![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
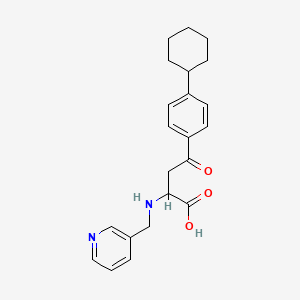
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)
